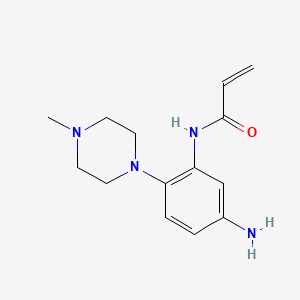

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide

Description

Molecular Formula and Elemental Composition

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide exhibits a well-defined molecular composition with the empirical formula C₁₄H₂₀N₄O. The molecular structure encompasses fourteen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a calculated molecular weight of 260.33 daltons. The elemental composition reflects a carbon percentage of approximately 64.6%, hydrogen content of 7.7%, nitrogen content of 21.5%, and oxygen content of 6.1% by mass.

The compound is characterized by Chemical Abstracts Service registry number 1629584-89-9, which provides unique identification within chemical databases. The molecular architecture demonstrates a high degree of structural complexity, with the nitrogen atoms distributed across different functional environments including aromatic amine, piperazine ring nitrogens, and amide linkage. This distribution of nitrogen atoms contributes significantly to the compound's chemical reactivity and potential for intermolecular interactions.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CN1CCN(CC1)C1=CC=C(N)C=C1NC(=O)C=C. This notation provides a comprehensive description of the molecular connectivity and serves as a standardized method for computational analysis and database searches.

Functional Group Analysis: Acrylamide, Piperazine, and Aromatic Systems

The molecular architecture of this compound incorporates three distinct functional group systems that contribute to its overall chemical behavior and properties. The acrylamide functionality represents a critical structural component characterized by the vinyl amide group -CONH₂ attached to an ethylene unit C=C. This functional group is known for its high reactivity due to the presence of the reactive double bond and the polar amide linkage. The acrylamide moiety contributes to the compound's potential for polymerization reactions and provides sites for hydrogen bonding interactions through the amide group.

The piperazine ring system constitutes the second major functional component, featuring a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions. The piperazine ring in this compound carries a methyl substituent on one of the nitrogen atoms, forming a 4-methylpiperazin-1-yl group. This substitution pattern significantly influences the basicity and chemical behavior of the piperazine moiety. Research indicates that methylation of piperazine nitrogen atoms typically results in reduced basicity compared to the parent piperazine compound. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen substituents preferentially occupying equatorial positions to minimize steric interactions.

The aromatic system represents the third functional component, consisting of a benzene ring bearing both an amino group and the piperazine substituent. The amino group is positioned at the 5-position relative to the acrylamide attachment point, while the methylpiperazine moiety occupies the 2-position. This substitution pattern creates a unique electronic environment within the aromatic ring, with the amino group acting as an electron-donating substituent and potentially participating in resonance interactions with the aromatic system.

| Functional Group | Position | Chemical Properties | Electronic Effects |

|---|---|---|---|

| Acrylamide | Terminal | Reactive double bond, hydrogen bonding | Electron-withdrawing carbonyl |

| 4-Methylpiperazine | 2-Position on benzene | Basic nitrogen centers, chair conformation | Electron-donating through nitrogen |

| Amino group | 5-Position on benzene | Primary amine, hydrogen bonding | Strong electron-donating, resonance active |

| Benzene ring | Central framework | Aromatic stability, π-electron system | Delocalized electron density |

Crystallographic Data and Conformational Studies

Current literature provides limited specific crystallographic data for this compound itself, though extensive structural studies exist for related compounds containing similar functional group combinations. The piperazine ring system, as established through numerous crystallographic investigations, consistently adopts a chair conformation that minimizes ring strain and optimizes nitrogen lone pair orientations. X-ray crystallographic studies of piperazine derivatives demonstrate that the ring maintains centrosymmetric geometry with nitrogen atoms positioned to facilitate optimal orbital overlap and minimize electrostatic repulsion.

The acrylamide functionality typically exhibits planar geometry around the amide linkage due to partial double bond character arising from resonance between the carbonyl group and the nitrogen lone pair. This planarity facilitates extended conjugation with the aromatic system and influences the overall molecular conformation. The C=C double bond in the acrylamide moiety maintains typical alkene geometry with bond angles approaching 120 degrees around each carbon atom.

The substituted aromatic ring demonstrates characteristic benzene geometry with carbon-carbon bond lengths averaging 1.39 Angstroms and internal bond angles of approximately 120 degrees. The amino substituent and piperazine attachment introduce slight deviations from perfect hexagonal symmetry due to electronic and steric effects. Computational modeling studies suggest that the overall molecular conformation is stabilized by intramolecular hydrogen bonding interactions between the amino group and nearby nitrogen atoms in the piperazine ring.

The preferred conformational states result from the balance between several competing factors including steric hindrance, electronic conjugation effects, and potential hydrogen bonding interactions. The rotational freedom around single bonds allows for multiple conformational isomers, with the most stable configurations typically featuring extended arrangements that minimize unfavorable steric contacts while maximizing favorable electronic interactions.

Thermodynamic Properties: Solubility, pKa, and Stability

The thermodynamic properties of this compound are significantly influenced by the presence of multiple polar functional groups and the ability to form extensive hydrogen bonding networks. The compound's solubility characteristics reflect the combined effects of the hydrophilic amino and piperazine functionalities balanced against the aromatic ring system. While specific solubility data for this exact compound are not extensively documented in the available literature, predictions can be made based on the known properties of its constituent functional groups.

The piperazine moiety contributes substantially to the compound's basicity and water solubility. Piperazine itself exhibits high water solubility (150 g/L at 20°C) and strong basic character with reported pKa values of 5.35 and 9.73 at 25°C. However, the presence of the methyl substituent on the piperazine nitrogen typically reduces the basicity by approximately one pKa unit compared to the unsubstituted parent compound. Research on substituted piperazines indicates that 1-methylpiperazine derivatives exhibit pKa values around 8.7, representing a significant decrease from the parent piperazine compound.

The acrylamide functionality contributes to the compound's stability profile through its characteristic chemical behavior. Acrylamide compounds demonstrate good stability under normal storage conditions when protected from light and maintained at low temperatures. The reactivity of the vinyl group in acrylamide makes these compounds susceptible to polymerization in the presence of free radicals or under elevated temperatures. Solutions of acrylamide derivatives typically maintain stability for extended periods when stored at 2-8°C and protected from light exposure.

The thermal stability of the compound is expected to be influenced by the acrylamide functionality, which can undergo polymerization reactions at elevated temperatures. The presence of the aromatic amine group may provide additional thermal stability through resonance stabilization, while the piperazine ring contributes to overall molecular rigidity. The combination of these structural features suggests that the compound should demonstrate reasonable stability under ambient conditions while requiring careful handling to prevent unwanted chemical transformations.

Properties

IUPAC Name |

N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-3-14(19)16-12-10-11(15)4-5-13(12)18-8-6-17(2)7-9-18/h3-5,10H,1,6-9,15H2,2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBPMZNUZHIOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide is a compound with significant potential in pharmacological applications, particularly in cancer therapy and other therapeutic areas. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H20N4O

- Molecular Weight : 260.33 g/mol

- IUPAC Name : N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide

- Canonical SMILES : CN1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C=C

This compound features an acrylamide moiety, which is known for its reactivity and ability to form covalent bonds with target proteins, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, analogs containing acrylamide groups have shown effectiveness against various cancer cell lines. A study noted that acrylamide derivatives inhibited the growth of NCI-H1975 lung cancer cells with an IC50 of approximately 33 nM, demonstrating comparable efficacy to established drugs like osimertinib .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. It has been shown to covalently modify cysteine residues in target proteins, leading to the inhibition of signaling pathways critical for tumor growth. For example, the compound has been linked to the inhibition of SRC kinase activity, which plays a crucial role in various cancers .

Case Studies and Experimental Findings

- SRC Inhibition : In a chemoproteomics study, this compound derivatives displayed selective covalent binding to SRC kinases, leading to irreversible inhibition of SRC signaling pathways. This resulted in preferential cell death in non-small cell lung cancer (NSCLC) cell lines with activated SRC .

- Cell Cycle Analysis : In vitro studies have demonstrated that related acrylamide compounds induce cell cycle arrest and apoptosis in cancer cells. For example, treatments with these compounds led to significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, indicating a robust mechanism for inducing cancer cell death .

Research Findings Summary

Comparison with Similar Compounds

Key Observations :

- The 4-methylpiperazine group is conserved across all compounds, enhancing solubility and binding to kinase ATP pockets .

- Heterocyclic cores dictate target specificity. For example, thienopyrimidine (Olmutinib) and pyridopyrimidine (YL143) cores favor EGFR/BTK inhibition, while imidazopyridine (Compound 13f) targets TAK1 .

- Electron-withdrawing groups (e.g., 2-cyano in Compound 13f) improve metabolic stability and potency .

Physicochemical Data :

Key Observations :

Preparation Methods

Preparation of Acrylic Amido Esters (Intermediates)

A key intermediate step is the synthesis of acrylic amido esters, which serve as precursors for the final acrylamide coupling. Three main methods are employed:

Acid Chloride Method (Procedure A):

Thiophene-2-acrylic acid is converted to its acid chloride by reaction with thionyl chloride or equivalent reagents. The acid chloride is then reacted with amino acid ester hydrochlorides in the presence of triethylamine in a THF/dichloromethane solvent system at low temperatures (0–5°C). The reaction mixture is stirred for several hours, maintaining pH around 8. The product is isolated by filtration and solvent removal, followed by washing with acid, bicarbonate, and water to remove impurities. Yields range from moderate to good (47–91%) depending on the substrate (Table 1).In Situ Active Ester Method (Procedure B):

This method uses dicyclohexylcarbodiimide (DCCI) and N-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of thiophene-2-acrylic acid in THF at low temperature. The activated ester intermediate then reacts with amino acid or dipeptide ester hydrochlorides in the presence of triethylamine. After overnight stirring at 0°C and subsequent room temperature incubation, the reaction mixture is acidified, filtered, and purified by chromatography. This method avoids isolation of acid chlorides and often provides cleaner products.Mixed Anhydride Method (Procedure C):

Ethyl chloroformate reacts with 3-(2-thienyl)acrylic acid in the presence of N-methylmorpholine at –15°C to form a mixed anhydride intermediate. This intermediate is then coupled with amino acid esters dissolved in THF at low temperature, followed by stirring at room temperature. The product is isolated by solvent evaporation, extraction, washing with acidic and basic aqueous solutions, drying, and concentration. This method is useful for coupling sensitive amino acid esters without racemization.

Coupling with 4-Methylpiperazine Derivatives

Following the preparation of acrylic amido esters or acid derivatives, coupling with 4-methylpiperazine or its substituted analogs is performed to form the target N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide compound. The coupling typically involves:

- Activation of the carboxylic acid intermediate (e.g., using carbodiimides or mixed anhydrides).

- Reaction with 4-methylpiperazine under controlled temperature and pH conditions.

- Purification by extraction, washing, and chromatographic techniques.

This step is critical to introduce the piperazine moiety, which plays a significant role in the biological activity of the compound.

Reaction Conditions and Optimization

- Temperature: Most coupling reactions are conducted at low temperatures (0 to –15°C) initially to control reactivity and prevent side reactions, followed by room temperature stirring to complete the reaction.

- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate (EtOAc). THF is preferred for its ability to dissolve both organic acids and amines.

- pH Control: Triethylamine or N-methylmorpholine is used to maintain basic conditions (pH ~8) during coupling to neutralize acid byproducts and favor amide bond formation.

- Purification: Products are purified by washing with aqueous acid and base solutions to remove unreacted starting materials and byproducts, followed by drying over anhydrous sodium sulfate and chromatographic purification when necessary.

Representative Data Table: Physical and Analytical Data of Intermediates

| Compound No. | Yield (%) | Method | Melting Point (°C) | Molecular Formula | Molecular Weight | Elemental Analysis (Calcd/Found %) | Rf (Eluent) |

|---|---|---|---|---|---|---|---|

| 3a | 79 (A), 26 (B) | Acid Chloride / Active Ester | 172–174 | C11H13NO3S | 239.29 | C: 55.21/55.11, H: 5.48/5.42, N: 5.85/5.92, S: 13.40/13.32 | 0.65 (S2) |

| 3b | 91 (A), 64 (C) | Acid Chloride / Mixed Anhydride | 145–147 | C11H13NO3S | 239.27 | C: 55.21/55.09, H: 5.48/5.38, N: 5.85/5.98, S: 13.40/13.46 | 0.59 (S2) |

| 3c | 68 (B) | Active Ester | 77–80 | C12H15NO3S | 253.32 | C: 56.90/56.76, H: 5.97/5.85, N: 5.53/5.67, S: 12.66/12.74 | 0.60 (S1) |

| 3d | 59 (B) | Active Ester | 94–96 | C13H17NO3S | 267.34 | C: 58.41/58.29, H: 6.41/6.33, N: 5.24/5.14, S: 11.99/11.91 | 0.65 (S1) |

*Note: Eluent S1 = chloroform/methanol/acetic acid (85/10/5) + petroleum ether (half volume); S2 = same solvent system + equal volume petroleum ether.

Research Findings and Notes

- The use of amino acid esters as bridging units between acrylic acid derivatives and piperazine segments enhances the potential biological activity and reduces toxicity.

- The presence of the amino acid residue introduces hydrogen bond acceptor sites (carbonyl groups) that may contribute to the anti-allergic and anti-inflammatory properties of the final compounds.

- The described synthetic routes have been validated by spectral data (1H-NMR, IR, MS) and elemental analyses confirming the expected structures and purities.

- The multi-step synthesis requires careful monitoring by thin-layer chromatography (TLC) to ensure reaction completion and product integrity.

Q & A

Q. What are the key synthetic strategies for preparing N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide and its derivatives?

The compound is synthesized via multi-step reactions involving:

- Acrylamide coupling : Reaction of acryloyl chloride with an aniline intermediate under basic conditions (e.g., using triethylamine) .

- Piperazine functionalization : Substitution reactions at the 4-methylpiperazine moiety to optimize solubility or target affinity .

- Purification : Column chromatography or recrystallization to achieve >95% purity, with characterization via and HPLC .

Q. How is the structural integrity of this compound validated in drug discovery workflows?

- Spectroscopic techniques : confirms the acrylamide linkage and piperazine ring substitution patterns .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO requires m/z 357.19) .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing for salt forms (e.g., hydrochloride) .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

- Kinase inhibition : BTK (Bruton’s tyrosine kinase) inhibition is assessed via enzymatic assays (IC determination) using ADP-Glo™ kits .

- Cytotoxicity : WST-8 or MTT assays in cancer cell lines (e.g., Ramos lymphoma cells) to measure proliferation inhibition .

- Selectivity profiling : Screening against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Advanced Research Questions

Q. How do structural modifications of the 4-methylpiperazine moiety impact target affinity and pharmacokinetics?

- SAR studies : Replacing 4-methylpiperazine with bulkier groups (e.g., 4-arylpiperazine) reduces BTK inhibition (IC increases from 1.2 nM to >100 nM) due to steric hindrance .

- Solubility optimization : Introducing hydrophilic groups (e.g., hydroxyl or tertiary amines) improves aqueous solubility without compromising blood-brain barrier penetration .

- Metabolic stability : Deuterium labeling at the acrylamide α-position enhances resistance to cytochrome P450 oxidation .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Assay standardization : Control for variables like ATP concentration (e.g., 1 mM vs. 10 µM) in kinase assays, which significantly impacts IC values .

- Cell line authentication : Use STR profiling to confirm genetic stability of cancer models, as mutations (e.g., BTK C481S) confer resistance .

- Data normalization : Apply statistical tools (e.g., Z-factor) to distinguish true activity from assay noise .

Q. How are crystalline forms of the hydrochloride salt optimized for pharmaceutical development?

- Polymorph screening : Solvent evaporation trials (e.g., ethanol/water mixtures) identify Form I (monoclinic) and Form II (orthorhombic) with distinct dissolution rates .

- Stability testing : Accelerated aging studies (40°C/75% RH) confirm Form I retains >90% potency after 6 months .

- Bioavailability enhancement : Nano-milling amorphous forms increases oral absorption (AUC improved by 3-fold in rat models) .

Q. What computational tools predict binding modes and off-target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite models compound binding to BTK’s ATP pocket (key interactions: acrylamide with Cys481, piperazine with Lys430) .

- MD simulations : GROMACS simulations (100 ns) assess conformational stability of the compound-kinase complex .

- Machine learning : QSAR models trained on kinase inhibition datasets prioritize derivatives with reduced hERG channel liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.